

# Spectroscopic Profile of 1,4-Pentadien-3-one: A Technical Guide

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## Compound of Interest

Compound Name: 1,4-Pentadien-3-one

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This technical guide provides a comprehensive overview of the spectroscopic data for **1,4-Pentadien-3-one** (also known as divinyl ketone), a molecule of significant interest in organic synthesis. Due to the limited availability of complete, published spectroscopic data for the parent compound, this guide also includes detailed data for the well-characterized derivative, **(1E,4E)-1,5-diphenyl-1,4-pentadien-3-one**, to serve as a valuable reference.

## Spectroscopic Data of 1,4-Pentadien-3-one (Divinyl Ketone)

Direct spectroscopic data for the parent **1,4-Pentadien-3-one** is not extensively published. However, mass spectrometry and infrared spectroscopy data are available and summarized below.

## Mass Spectrometry

The electron ionization mass spectrum of **1,4-Pentadien-3-one** is characterized by a primary fragmentation pattern that reflects its molecular structure.

Table 1: Mass Spectrometry Data for **1,4-Pentadien-3-one**

m/z	Relative Intensity	Putative Fragment
55	Top Peak	$[\text{C}_3\text{H}_3\text{O}]^+$ or $[\text{C}_4\text{H}_7]^+$
27	2nd Highest	$[\text{C}_2\text{H}_3]^+$
54	3rd Highest	$[\text{C}_4\text{H}_6]^+$

Data sourced from PubChem CID 543199.[\[1\]](#)

## Infrared (IR) Spectroscopy

A vapor phase infrared spectrum of **1,4-Pentadien-3-one** is available, though detailed peak assignments are not extensively documented in readily accessible literature. The characteristic absorptions would be expected in the regions of C=O stretching (around 1700-1680  $\text{cm}^{-1}$ ) and C=C stretching (around 1640-1620  $\text{cm}^{-1}$ ).

## Spectroscopic Data of (1E,4E)-1,5-Diphenyl-1,4-pentadien-3-one

The spectroscopic data for the diphenyl derivative is well-documented and provides a useful analogue for understanding the spectral characteristics of the pentadienone core.

## <sup>1</sup>H NMR Spectroscopy

The <sup>1</sup>H NMR spectrum of (1E,4E)-1,5-diphenyl-1,4-pentadien-3-one in  $\text{CDCl}_3$  shows characteristic signals for the olefinic and aromatic protons.

Table 2: <sup>1</sup>H NMR Data for (1E,4E)-1,5-Diphenyl-1,4-pentadien-3-one

Chemical Shift (ppm)	Multiplicity	Integration	Assignment
7.71	d	2H	H $\alpha$ (protons on the double bond adjacent to the phenyl groups)
7.59	m	4H	Aromatic protons (ortho)
7.49 - 7.27	m	6H	Aromatic protons (meta, para)
7.08	d	2H	H $\beta$ (protons on the double bond adjacent to the carbonyl group)

Note: The exact chemical shifts and coupling constants can vary slightly depending on the solvent and spectrometer frequency.

## $^{13}\text{C}$ NMR Spectroscopy

The  $^{13}\text{C}$  NMR spectrum provides insight into the carbon framework of the molecule.

Table 3:  $^{13}\text{C}$  NMR Data for (1E,4E)-1,5-Diphenyl-1,4-pentadien-3-one

Chemical Shift (ppm)	Assignment
~189	C=O (Ketone)
~143	C $\alpha$ (Olefinic, adjacent to phenyl)
~135	Aromatic (quaternary)
~130	Aromatic (CH)
~129	Aromatic (CH)
~128	Aromatic (CH)
~126	C $\beta$ (Olefinic, adjacent to carbonyl)

Note: These are approximate chemical shift values. Quaternary carbons typically show lower intensity peaks.

## Infrared (IR) Spectroscopy

The IR spectrum shows characteristic absorptions for the carbonyl and alkene functional groups.

Table 4: IR Spectroscopy Data for (1E,4E)-1,5-Diphenyl-1,4-pentadien-3-one

Frequency (cm <sup>-1</sup> )	Description
~1650	C=O stretch (conjugated ketone)
~1600, ~1580	C=C stretch (alkene and aromatic)
~980	C-H bend (trans-alkene)

## Mass Spectrometry

The mass spectrum of the diphenyl derivative shows a prominent molecular ion peak.

Table 5: Mass Spectrometry Data for (1E,4E)-1,5-Diphenyl-1,4-pentadien-3-one

m/z	Relative Intensity	Putative Fragment
234	High	[M] <sup>+</sup> (Molecular Ion)
233	High	[M-H] <sup>+</sup>
205	Moderate	[M-CHO] <sup>+</sup>
131	High	[C <sub>9</sub> H <sub>7</sub> O] <sup>+</sup>
103	High	[C <sub>7</sub> H <sub>5</sub> O] <sup>+</sup>
77	High	[C <sub>6</sub> H <sub>5</sub> ] <sup>+</sup>

## Experimental Protocols

The following are detailed, generalized methodologies for the key spectroscopic techniques cited.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

### <sup>1</sup>H and <sup>13</sup>C NMR

- Sample Preparation: Accurately weigh 5-20 mg of the sample for <sup>1</sup>H NMR or 20-50 mg for <sup>13</sup>C NMR and dissolve it in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl<sub>3</sub>, DMSO-d<sub>6</sub>).<sup>[2]</sup> The solution should be homogeneous.
- Filtration: Filter the solution through a pipette with a small plug of glass wool directly into a clean, dry 5 mm NMR tube to remove any particulate matter.<sup>[3]</sup>
- Spectrometer Setup:
  - Insert the NMR tube into the spectrometer's probe.
  - Lock the spectrometer onto the deuterium signal of the solvent.
  - Shim the magnetic field to optimize its homogeneity, which maximizes signal resolution.
  - Tune and match the probe for the nucleus being observed (<sup>1</sup>H or <sup>13</sup>C).
- Data Acquisition:
  - Set the appropriate acquisition parameters, including the number of scans, spectral width, and relaxation delay. For quantitative <sup>13</sup>C NMR, a longer relaxation delay and inverse-gated decoupling are necessary to suppress the Nuclear Overhauser Effect (NOE).<sup>[4][5]</sup>
  - Acquire the free induction decay (FID) data.
- Data Processing:
  - Apply a Fourier transform to the FID to obtain the frequency-domain spectrum.
  - Phase the spectrum to ensure all peaks have a pure absorption lineshape.
  - Perform baseline correction.

- Calibrate the chemical shift scale using the residual solvent peak or an internal standard (e.g., TMS).
- Integrate the peaks in the  $^1\text{H}$  NMR spectrum.

## Infrared (IR) Spectroscopy

### Attenuated Total Reflectance (ATR) FTIR for Liquids

- Blank Spectrum: Record a background spectrum of the clean ATR crystal. This will be subtracted from the sample spectrum.
- Sample Application: Place a small drop of the liquid sample directly onto the surface of the ATR crystal.
- Data Acquisition: Acquire the infrared spectrum. The IR beam will penetrate a short distance into the sample.
- Cleaning: Thoroughly clean the ATR crystal with a suitable solvent (e.g., isopropanol) and a soft tissue.

### Transmission IR for Liquids (Neat Sample)

- Sample Preparation: Place one to two drops of the neat liquid sample onto the surface of a polished salt plate (e.g., NaCl or KBr).[6]
- Assembly: Carefully place a second salt plate on top of the first, allowing the liquid to spread into a thin film between the plates.[6]
- Data Acquisition: Place the assembled plates in the spectrometer's sample holder and acquire the spectrum.
- Cleaning: Disassemble the plates and clean them thoroughly with a dry solvent like isopropanol. Store the plates in a desiccator.

## Mass Spectrometry (MS)

### Electron Ionization (EI) Mass Spectrometry

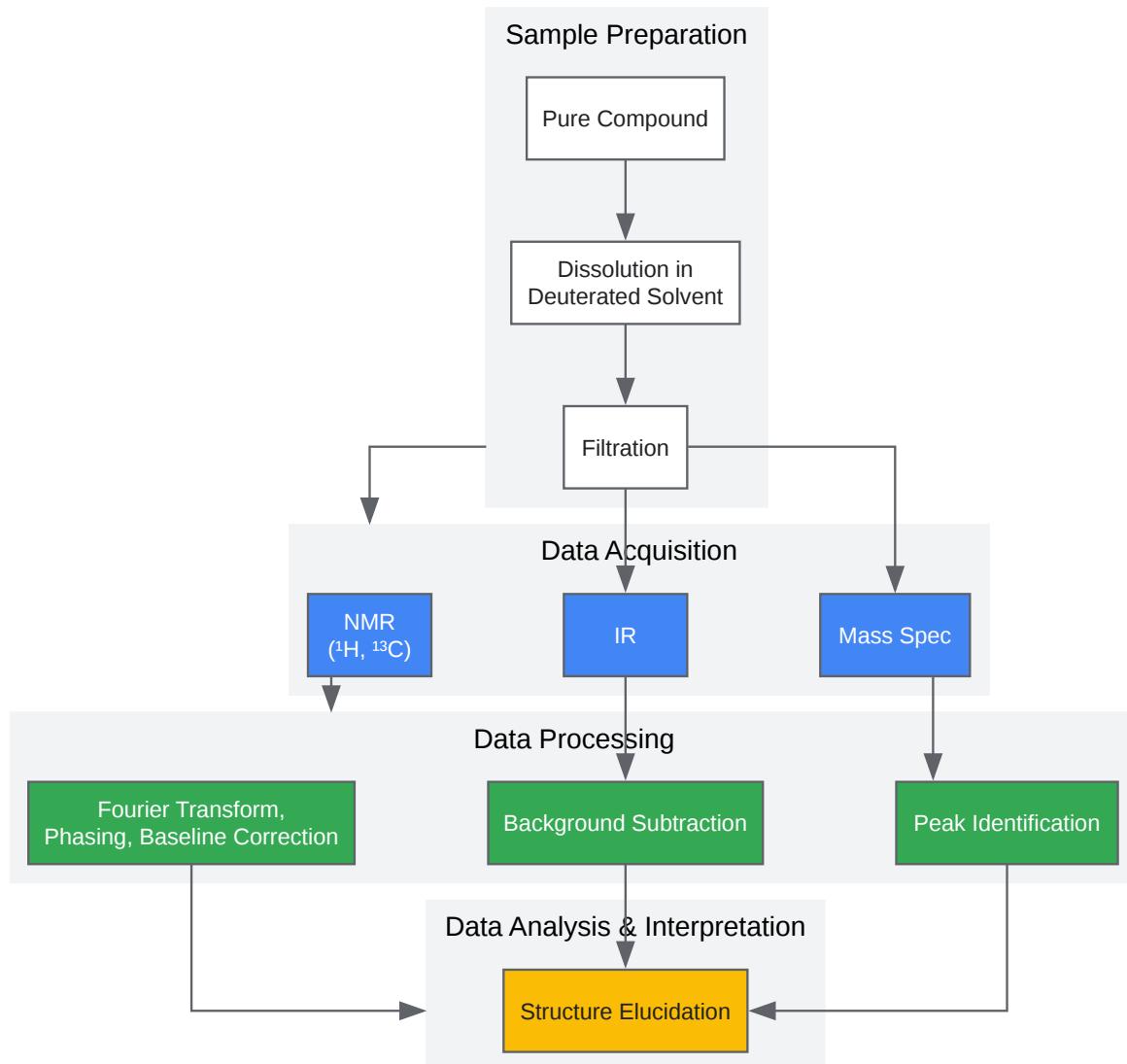
- Sample Introduction: Introduce a small amount of the volatile sample into the mass spectrometer, typically via a direct insertion probe or a gas chromatograph (GC). The sample is vaporized in a high vacuum environment.[7]
- Ionization: The gaseous molecules are bombarded with a beam of high-energy electrons (typically 70 eV).[8] This causes the molecules to ionize and fragment.
- Mass Analysis: The resulting ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their mass-to-charge ratio (m/z).
- Detection: The separated ions are detected, and their abundance is recorded.
- Spectrum Generation: A mass spectrum is generated, plotting the relative abundance of ions as a function of their m/z ratio.

## Visualizations

### Spectroscopic Analysis Workflow

The following diagram illustrates a typical workflow for the spectroscopic analysis of a chemical compound.

## General Workflow for Spectroscopic Analysis

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Caption: General workflow for spectroscopic analysis.

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